1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
DGEZBCYKMOPYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves:
- Starting from substituted acetophenone derivatives (e.g., 2-chloro-4-methoxyacetophenone)
- Introduction of the amino and hydroxyl groups at the α-position to the aromatic ketone
- Maintenance of stereochemical purity through chiral resolution or asymmetric synthesis
- Use of reduction and nucleophilic addition reactions to form the amino alcohol structure
Detailed Preparation Methods
Representative Reaction Scheme
- Starting Material: 2-chloro-4-methoxyacetophenone
- Step 1: Addition of trimethylsilyl cyanide with ZnI2 catalyst → cyanohydrin intermediate
- Step 2: Hydrolysis and catalytic hydrogenation → amino alcohol
- Step 3: Chiral resolution using (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid → stereochemically pure amino alcohol
Research Findings and Optimization
- Yield and Purity: The initial cyanohydrin formation step typically yields around 24% under reported conditions. Optimization using continuous flow reactors and precise temperature control can improve yield and reproducibility.
- Stereochemical Control: The use of chiral amines and acid catalysts during imine formation and subsequent hydrogenation is crucial to obtain the desired stereoisomer with high enantiomeric excess.
- Scalability: Industrial processes favor continuous flow synthesis to maintain consistent quality and reduce reaction times. Automated control of reagent addition and temperature ensures scalability without loss of stereochemical fidelity.
- Purification: Crystallization from ethyl acetate and washing with sodium carbonate solution effectively removes impurities and residual catalysts.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanohydrin formation + reduction | 2-chloro-4-methoxyacetophenone | Trimethylsilyl cyanide, ZnI2, Pd/C, H2 | Moderate, improved with chiral auxiliaries | ~24 | Sensitive to moisture; moderate yield |
| Chiral imine formation + catalytic hydrogenation | 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine | p-Toluenesulfonic acid, Pd/C, H2 | High enantiomeric excess | >70 (reported for analogs) | Efficient stereocontrol; scalable |
| Continuous flow synthesis (industrial) | Substituted aromatic ketones | Automated reagent addition, hydrogenation catalysts | High, process-controlled | >70 | Suitable for large-scale production |
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the chloro substituent with other nucleophiles.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing pharmaceutical agents with potential therapeutic effects. Its unique structural features allow it to interact with various biological targets, making it valuable in drug development.
Biological Studies
Research has focused on understanding the interactions of this compound with enzymes and receptors, which helps elucidate its mechanism of action. Such studies are vital for developing new therapeutic strategies.
Chemical Biology
In chemical biology, this compound is utilized as a probe to investigate biochemical pathways and cellular processes. Its ability to modulate biological functions makes it an essential tool for researchers.
Industrial Applications
Beyond medicinal uses, 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL finds applications in developing agrochemicals and other industrial products, showcasing its versatility.
Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have shown significant inhibition of Helicobacter pylori, with an IC50 value of approximately 0.0068 μM, indicating potent antibacterial activity.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the amine group and the phenyl ring significantly impact biological activity. Variations in substituents on the phenyl ring have been linked to increased potency against resistant strains of H. pylori. For instance, introducing different alkyl groups at the amine α-carbon has been shown to enhance efficacy while maintaining low cytotoxicity.
Case Study 1: Efficacy Against Resistant H. pylori
A comparative analysis demonstrated that a derivative of this compound exhibited a 37-fold increase in potency against a resistant strain of H. pylori. This highlights the importance of structural modifications in developing effective antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
Evaluations of cytotoxic effects revealed that certain derivatives had lower toxicity compared to their parent compounds. One specific enantiomer showed reduced toxicity while retaining antimicrobial activity, suggesting that careful selection of stereochemistry can optimize therapeutic profiles.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and methoxy substituents may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on amino alcohol derivatives with analogous backbones but varying aromatic substituents. Key differences in molecular structure, substituent effects, and inferred properties are highlighted.
Structural and Substituent Analysis
Table 1: Molecular and Substituent Comparison
Key Observations :
Electronic Effects: The 2-chloro-4-methoxy substituents in the target compound create a balance between electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may stabilize resonance structures or modulate acidity. The 3-tert-butyl group in ’s compound provides steric bulk, likely reducing reactivity at the aromatic ring while increasing hydrophobicity .
Molecular Weight and Lipophilicity :
- The trifluoromethylthio-substituted compound has the highest molecular weight (251.27 g/mol) and lipophilicity due to the fluorine-rich substituent.
- The tert-butyl analog (207.31 g/mol) prioritizes steric effects over electronic modulation.
Physicochemical and Reactivity Trends
Table 2: Inferred Physicochemical Properties
Discussion :
- Solubility: The target compound’s chloro and methoxy groups improve solubility in polar solvents (e.g., ethanol, propan-2-ol) compared to the highly lipophilic trifluoromethylthio analog.
- Reactivity : The tert-butyl group in ’s compound may hinder electrophilic aromatic substitution, whereas the electron-deficient trifluoromethylthio group in could enhance susceptibility to nucleophilic attack.
- Thermal Stability : Fluorine-rich substituents () often confer higher thermal stability due to strong C–F bonds, aligning with observed trends in pharmaceutical intermediates .
Biological Activity
1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 215.68 g/mol
- Functional Groups : Presence of an amino group (-NH) and a hydroxyl group (-OH), contributing to its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the presence of amino and hydroxyl groups. This property enhances its binding affinity to various enzymes and receptors, making it a potential biochemical probe or enzyme inhibitor.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.50 - 0.75 |
Antioxidant Activity
The compound has also been tested for its antioxidant capabilities using the DPPH radical scavenging method. Preliminary results indicate that it possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results suggest that it exhibits cytotoxic effects on these cell lines, with IC values indicating significant activity:
| Cell Line | IC Value (µM) |
|---|---|
| U-87 | 19.6 ± 1.5 |
| MDA-MB-231 | >60 |
Study on Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound revealed that it acts as an effective inhibitor for certain enzymes involved in metabolic pathways. The compound demonstrated IC values ranging between 12.27–31.64 µM for DNA gyrase inhibition, highlighting its potential in therapeutic applications targeting bacterial infections .
Synergistic Effects with Other Drugs
Further investigations into the compound's interactions with other drugs have shown that it can enhance the efficacy of existing antibiotics like Ciprofloxacin and Ketoconazole by reducing their MICs when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
